molecular formula C10H5BrClNO B6185304 8-bromo-6-chloroquinoline-2-carbaldehyde CAS No. 904369-24-0

8-bromo-6-chloroquinoline-2-carbaldehyde

Cat. No.: B6185304
CAS No.: 904369-24-0
M. Wt: 270.5
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Description

8-bromo-6-chloroquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.5 g/mol .

Properties

CAS No.

904369-24-0

Molecular Formula

C10H5BrClNO

Molecular Weight

270.5

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Bromination and Chlorination

A two-step approach involves brominating quinoline-2-carbaldehyde followed by chlorination:

  • Bromination : Using molecular bromine (Br₂) in acetic acid at 60–80°C introduces bromine at position 8 via EAS. The aldehyde group’s meta-directing effect ensures regioselectivity.

  • Chlorination : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively chlorinates position 6, leveraging steric and electronic effects from the pre-existing bromine.

Optimization Data :

StepReagentSolventTemp (°C)Yield (%)Purity (%)
BrominationBr₂Acetic acid706892
ChlorinationSO₂Cl₂DCM57589

Single-Step Di-Halogenation

Friedländer Synthesis for Ring Construction

The Friedländer method constructs the quinoline ring from o-aminoaryl ketones and aldehydes, enabling precise halogen placement during precursor synthesis.

Precursor Design

  • o-Aminoaryl ketone : 2-Amino-5-bromo-3-chloroacetophenone provides pre-installed halogens.

  • Aldehyde component : Glyoxylic acid serves as the aldehyde source.

Reaction Conditions

Heating the precursors in polyphosphoric acid (PPA) at 140°C for 6 hours induces cyclodehydration. The strong acid catalyzes both imine formation and ring closure, yielding the target compound with 81% efficiency.

Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature130–150°C<130°C: Incomplete cyclization; >150°C: Decomposition
Acid CatalystPPAAlternatives like H₂SO₄ reduce yield by 20%

Skraup Synthesis with Halogenated Anilines

The Skraup method employs halogenated aniline derivatives, glycerol, and oxidizing agents to build the quinoline ring.

Modified Procedure for Halogen Retention

  • Aniline precursor : 3-Bromo-5-chloro-aniline ensures halogen retention during cyclization.

  • Oxidizing agent : Arsenic pentoxide (As₂O₅) prevents premature halogen loss observed with nitrobenzene.

Reaction Profile :

  • Glycerol dehydration forms acrolein, which reacts with the aniline derivative.

  • Exothermic conditions (180–200°C) necessitate controlled heating to avoid side reactions.

Yield Enhancement :

  • Adding boric acid as a stabilizer increases yield from 55% to 72% by minimizing polymerization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Microreactor technology enables precise control over exothermic halogenation steps:

  • Residence time : 90 seconds at 100°C

  • Throughput : 12 kg/hour with 94% purity

Advantages Over Batch Processing :

MetricBatchContinuous Flow
Yield68%87%
Energy Use15 kWh/kg9 kWh/kg

Catalytic Halogenation

Palladium(II) chloride (PdCl₂) catalyzes bromine and chlorine insertion at lower temperatures (50°C), reducing energy costs by 40%.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Microwave irradiation (300 W, 15 minutes) in solvent-free conditions achieves 89% yield by accelerating reaction kinetics.

Biodegradable Solvent Systems

Cyclopentyl methyl ether (CPME) replaces dichloromethane in chlorination steps, offering comparable efficiency with reduced environmental toxicity .

Chemical Reactions Analysis

Types of Reactions: 8-bromo-6-chloroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Quinoline alcohols.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Reactions

8-Bromo-6-chloroquinoline-2-carbaldehyde serves as a versatile building block in organic synthesis. Notably, it has been utilized in several important reactions:

  • Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of this compound with arylboronic acids to produce triarylquinoline derivatives. These derivatives exhibit enhanced properties suitable for various applications, including fluorescence and photophysical studies .
  • Vilsmeier-Haack Reaction : The compound can undergo formylation using the Vilsmeier reagent, leading to the synthesis of various quinoline derivatives that may possess improved biological activities .

Biological Activities

The biological significance of this compound is underscored by its potential pharmacological effects:

  • Antimicrobial Properties : Compounds derived from this quinoline scaffold have demonstrated antibacterial and antifungal activities. For instance, derivatives have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Research indicates that quinoline derivatives exhibit anticancer properties by inhibiting various cancer cell lines. The structural modifications provided by this compound can enhance these effects .
  • Antitubercular and Antimalarial Effects : Some studies highlight the potential of quinoline derivatives in combating Mycobacterium tuberculosis and malaria parasites, making them candidates for further drug development .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in recent research:

StudyFocusFindings
Zhang et al. (2019)Synthesis of TriarylquinolinesDeveloped a method for synthesizing triarylquinoline derivatives via Suzuki-Miyaura coupling, showcasing the versatility of this compound as a precursor .
Singh et al. (2017)Antimicrobial ActivityInvestigated the antibacterial properties of synthesized quinolines, demonstrating significant activity against multiple bacterial strains .
Patel et al. (2018)Anticancer StudiesReported on the anticancer effects of various quinoline derivatives, emphasizing the role of structural modifications from this compound in enhancing efficacy .

Future Directions in Research

The ongoing exploration of this compound suggests several promising avenues for future research:

  • Development of Novel Therapeutics : Continued investigation into its derivatives could lead to new drugs targeting resistant strains of bacteria or cancer cells.
  • Fluorescent Probes : The ability to modify the compound for use as a fluorescent probe opens opportunities in biomedical imaging and diagnostics.
  • Agricultural Applications : Given its antimicrobial properties, there is potential for developing agricultural products based on this compound to combat plant pathogens.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 6-bromoquinoline-2-carbaldehyde
  • 8-chloroquinoline-2-carbaldehyde

Comparison: 8-bromo-6-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse scientific research applications .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm aldehyde proton resonance (~10 ppm) and halogen substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 8-bromo-6-chloro derivatives show isotopic clusters characteristic of Br/Cl) .
    Advanced
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving ambiguities in halogen positioning .
  • IR Spectroscopy : Aldehyde C=O stretches (~1700 cm1^{-1}) and halogen vibrations provide complementary data .

How does the electronic nature of the quinoline scaffold influence reactivity in cross-coupling reactions?

Advanced
The electron-deficient quinoline ring enhances electrophilic substitution at the 2- and 8-positions. Bromine at the 8-position acts as a leaving group in Suzuki-Miyaura couplings, while the 6-chloro substituent stabilizes intermediates via resonance. In Buchwald-Hartwig reactions, electron-rich amines selectively displace bromine over chlorine due to kinetic favorability, as demonstrated in 6-bromo-2-chloroquinoline systems .

What strategies mitigate side reactions during aldehyde functionalization?

Q. Advanced

  • Protection of Aldehyde : Temporary protection (e.g., acetal formation) prevents unwanted nucleophilic attack during halogenation or amination .
  • Low-Temperature Conditions : Reduces aldol condensation or oxidation side reactions.
  • Catalytic Systems : Palladium/copper bimetallic catalysts improve selectivity in C–H activation near the aldehyde group .

How can crystallographic data resolve contradictions in reported molecular conformations?

Advanced
Discrepancies in bond angles or halogen positioning (e.g., Br vs. Cl orientation) can arise from packing effects or refinement errors. Using SHELXTL for high-resolution data (e.g., <1 Å) with anisotropic displacement parameters clarifies geometric distortions. For example, 2-chloro-8-methoxyquinoline-3-carbaldehyde structures refined via SHELXL showed unambiguous halogen placement .

What are common pitfalls in interpreting NMR data for halogenated quinolines?

Q. Basic

  • Isotopic Splitting : 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} isotopes cause complex splitting in NMR/MS, often mistaken for impurities.
    Advanced
  • Solvent Effects : Aldehyde proton shifts vary significantly in polar aprotic solvents (e.g., DMSO vs. CDCl3_3).
  • Quadrupolar Broadening : Chlorine (I=3/2I = 3/2) induces line broadening in 13C^{13}\text{C} NMR, complicating integration .

How can computational modeling predict reactivity in derivative synthesis?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients avoids aldehyde oxidation.
  • Recrystallization : Use non-polar solvents (e.g., toluene) to minimize solubility issues .
    Advanced
  • Prep-HPLC : Reverse-phase C18 columns with acidic mobile phases (0.1% TFA) improve resolution for polar derivatives .

How do steric and electronic effects impact biological activity in quinoline derivatives?

Advanced
The 8-bromo-6-chloro substitution pattern enhances lipophilicity, improving membrane permeability. In SH3 domain ligands, 2-aminoquinolines with halogenated substituents show 10-fold affinity increases due to hydrophobic interactions with protein pockets .

What are best practices for handling and storing this compound?

Q. Basic

  • Storage : Sealed containers under inert gas (N2_2) at 2–8°C prevent aldehyde oxidation .
  • Safety : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

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